molecular formula C6H13NO3 B3049424 2-Methyl-2-nitropentan-3-ol CAS No. 20570-67-6

2-Methyl-2-nitropentan-3-ol

Cat. No. B3049424
CAS RN: 20570-67-6
M. Wt: 147.17 g/mol
InChI Key: XGIVOZBEDLLCCO-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropentan-3-ol, commonly known as Tert-Butyl Nitrite (TBN), is an organic compound that is widely used in scientific research. It is a colorless liquid with a fruity odor and is highly flammable. TBN is mainly used as a reagent in organic chemistry and is also used in the synthesis of various organic compounds.

Scientific Research Applications

Chemical Synthesis and Reaction Studies

Research has explored the synthesis and reactions of related nitro compounds. For instance, the Mannich reaction of 5-nitropentan-2-one with methylamine and formaldehyde resulted in the formation of substituted 5-nitrohexahydropyrimidines (Shakirov et al., 2005). Additionally, the kinetics of reversible enantiomer interconversion, a process occurring via enolization of the keto forms, have been studied for compounds like 2-nitropentan-3-one (Gasparrini et al., 2003).

Biotransformation Studies

In biotransformation research, cell suspension cultures of Catharanthus roseus transformed a synthetic substrate related to 2-methyl-2-nitropentan-3-ol, highlighting the substrate's involvement in regioselective oxidizing processes (Bourgogne et al., 1989).

Chemical Analyses and Characterization

Studies have also focused on the chemical characterization and analysis of similar nitro compounds. For example, an investigation into the mutagenic properties of secondary nitroalkanes and their derivatives included compounds like 2-methyl-2-nitropropane (Conaway et al., 1991).

Applications in Material Science

In material science, the catalytic conversion of 4-methyl-pentan-2-ol was investigated over oxidic materials derived from layered double hydroxide precursors, emphasizing the potential utility of similar compounds in catalysis (Meloni et al., 2008).

Mechanism of Action

The mechanism of action of a chemical substance usually includes the specific biochemical interaction through which the substance produces its effect . This often involves the substance binding to a specific molecular target, such as an enzyme or receptor .

properties

IUPAC Name

2-methyl-2-nitropentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4-5(8)6(2,3)7(9)10/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVOZBEDLLCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280619
Record name 2-methyl-2-nitropentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20570-67-6
Record name NSC17688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2-nitropentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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